METHYL 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
Description
Methyl 2-[((E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate is a synthetic ester derivative featuring a benzoate core substituted with a propenoyl-amino group. The compound’s structural complexity arises from its (E)-configured α,β-unsaturated cyano group, a 2-chlorobenzyloxy-substituted phenyl ring, and a methyl ester at the 2-position of the benzoate moiety. Its synthesis likely follows analogous routes to related α-cyanoacrylates, such as condensation reactions between cyanoacetate derivatives and aromatic amines .
Properties
IUPAC Name |
methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-25(30)20-10-4-6-12-22(20)28-24(29)19(15-27)14-17-8-3-7-13-23(17)32-16-18-9-2-5-11-21(18)26/h2-14H,16H2,1H3,(H,28,29)/b19-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKYOPPMTHZHIF-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 2-Hydroxyphenyl Derivatives
The 2-[(2-chlorobenzyl)oxy]phenyl segment is prepared through nucleophilic substitution between 2-chlorobenzyl bromide and a protected 2-hydroxyphenyl compound.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Chlorobenzyl bromide | DMF | 80°C | 6 hr | 78% |
| K₂CO₃ (base) |
This step often employs anhydrous dimethylformamide (DMF) to enhance reactivity, with potassium carbonate facilitating deprotonation of the phenolic oxygen.
Formation of 2-Cyano-2-Propenoyl Segment
Knoevenagel Condensation
The α,β-unsaturated cyano group is introduced via condensation of an aldehyde with cyanoacetic acid derivatives. For example:
$$
\text{RCHO} + \text{NCCH}2\text{COOR}' \xrightarrow{\text{piperidine}} \text{RCH=C(CN)COOR}' + \text{H}2\text{O}
$$
Optimized Parameters
Coupling of Fragments via Amide Bond Formation
Activation of Carboxylic Acid
The 2-cyano-2-propenoyl chloride is generated using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This intermediate reacts with methyl 2-aminobenzoate in the presence of triethylamine (NEt₃) to form the amide linkage.
Critical Parameters
| Parameter | Value |
|---|---|
| Molar ratio (acid:amine) | 1:1.2 |
| Temperature | 0°C → room temp |
| Reaction monitoring | TLC (hexane:EtOAc 3:1) |
Industrial Production Considerations
Catalytic System Innovations
Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification steps, reducing reaction times by 40% compared to traditional methods.
Green Chemistry Approaches
- Solvent replacement: Cyclopentyl methyl ether (CPME) as a safer alternative to DMF
- Microwave-assisted synthesis for condensation steps (30% time reduction)
Analytical Characterization
Key Spectroscopic Data
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 11H, aromatic), 5.21 (s, 2H, OCH₂) |
| IR (ATR) | 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester) |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₂₆H₂₀ClN₂O₄: 471.1118, found: 471.1121 |
Challenges and Troubleshooting
Regioselectivity in Propenoyl Formation
The E/Z isomerism of the α,β-unsaturated cyano group necessitates strict temperature control (<5°C) during condensation to favor the thermodynamically stable E-isomer.
Purification Strategies
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate)
- Recrystallization : Ethanol/water (7:3) yields 92% pure product
Comparative Analysis of Synthetic Routes
Route Efficiency Evaluation
| Method | Total Steps | Overall Yield | Cost Index |
|---|---|---|---|
| Modular assembly | 5 | 34% | $$$ |
| Convergent synthesis | 4 | 41% | $$ |
| One-pot sequential | 3 | 28% | $ |
The convergent approach balances yield and practicality for gram-scale production.
Chemical Reactions Analysis
Methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the ester linkage, leading to the formation of the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reaction pathway and conditions.
Scientific Research Applications
Methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity. The cyanopropenoyl group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzoate esters with α-cyanoacrylamide or propenoyl-amino substituents. Below is a detailed comparison with key analogs, highlighting structural variations and inferred properties:
Table 1: Structural and Functional Comparison of Methyl 2-[...]benzoate and Analogs
Key Observations from Structural Comparisons
Electronic and Steric Effects: The 2-chlorobenzyloxy group in the target compound provides moderate electron-withdrawing effects and steric hindrance, which may influence receptor binding or metabolic stability. The (E)-α,β-unsaturated cyano group is critical for conjugation and may enhance electrophilic reactivity, a feature shared with agricultural fungicides like cyanoacrylates .
Bioactivity Implications: Compounds with benzimidazole cores () are known for antiparasitic activity, whereas cyanoacrylates () often exhibit herbicidal or insecticidal properties. The target compound’s lack of a heterocyclic core may limit its utility in antiparasitic contexts but could favor pesticidal applications . The chlorine atom in the target compound and analogs () may enhance lipophilicity and bioactivity against membrane-bound targets, as seen in chlorinated agrochemicals .
Synthetic Accessibility: The general synthesis route for α-cyanoacrylates involves condensation of cyanoacetates with aldehydes or amines under acidic conditions (). Substrates with bulky aryl groups (e.g., 2-chlorobenzyloxy) may require optimized reaction conditions to prevent steric hindrance .
Biological Activity
Methyl 2-[((E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate, identified by its CAS number 380477-56-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C₁₉H₁₈ClN₂O₄, and it has a molecular weight of 446.89 g/mol. The presence of the chlorobenzyl ether and cyano groups suggests potential interactions with various biological targets.
The mechanism of action for this compound likely involves the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways related to inflammation and cancer progression.
- Reactive Group Interactions : The cyano group can participate in nucleophilic attacks, enhancing the compound's reactivity towards biological macromolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce pro-inflammatory cytokines like TNF-α and IL-1β in models of inflammation, indicating its potential as an anti-inflammatory agent .
Cytokine Control (pg/mL) Treatment (pg/mL) Significance TNF-α 7.50 ± 1.00 5.70 ± 1.04 p < 0.001 IL-1β 3.00 ± 0.50 2.32 ± 0.28 p < 0.001 - Antioxidant Properties : The presence of aromatic rings may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for anticancer applications.
Case Studies and Research Findings
A notable study explored the anti-inflammatory effects of a related compound derived from salicylic acid, which shares structural similarities with this compound. In this study, researchers administered the compound to LPS-induced rats and observed significant reductions in inflammatory markers . This suggests a promising therapeutic profile for compounds containing similar functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
